molecular formula C12H10FNO3 B1454530 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid CAS No. 1409361-41-6

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1454530
CAS No.: 1409361-41-6
M. Wt: 235.21 g/mol
InChI Key: PBZIXEMKOKAZGP-UHFFFAOYSA-N
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Description

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and minimize waste. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also being explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole
  • 3,4,5-Trisubstituted isoxazoles

Uniqueness

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

IUPAC Name

5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-5-3-4-6-8(7)13/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZIXEMKOKAZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 3
5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
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5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
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5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid

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